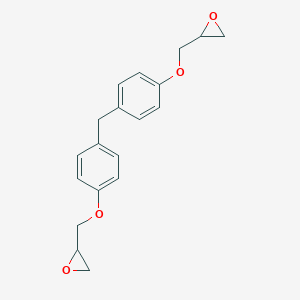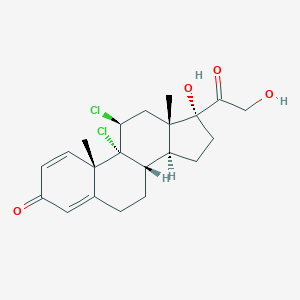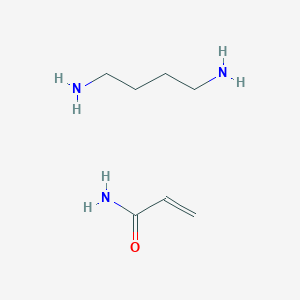
Polyacrylamide-butylamine polymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyacrylamide-butylamine polymer is a water-soluble polymer that has gained significant attention in scientific research due to its unique properties. It is a copolymer of acrylamide and butylamine, which is synthesized through a simple and efficient method. The polymer has a wide range of applications in various fields, including biomedical, environmental, and industrial applications.
Mecanismo De Acción
The mechanism of action of polyacrylamide-butylamine polymer is based on its unique properties, such as its high molecular weight and water solubility. The polymer can form a gel-like structure in water, which can absorb and retain water molecules. This property makes it an ideal candidate for drug delivery systems and tissue engineering scaffolds. The polymer can also interact with organic and inorganic molecules, such as heavy metals and pollutants, through electrostatic interactions, hydrogen bonding, and van der Waals forces.
Efectos Bioquímicos Y Fisiológicos
Polyacrylamide-butylamine polymer has been shown to have minimal toxicity and biocompatibility in various in vitro and in vivo studies. It has been used as a scaffold for tissue engineering, where it promotes cell adhesion, proliferation, and differentiation. The polymer has also been used in drug delivery systems, where it can control the release of drugs and improve their bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Polyacrylamide-butylamine polymer has several advantages for lab experiments, such as its high water solubility, biocompatibility, and tunable properties. The polymer can be easily synthesized and modified to suit specific experimental needs. However, the polymer's high molecular weight and gel-like structure can make it challenging to handle and analyze in some experiments.
Direcciones Futuras
Polyacrylamide-butylamine polymer has enormous potential for future research in various fields. Some possible future directions include the development of new drug delivery systems, biosensors, and tissue engineering scaffolds. The polymer's ability to absorb and retain water molecules and interact with organic and inorganic molecules can be exploited for various environmental remediation applications, such as water treatment and soil stabilization. Further research is needed to explore the polymer's properties fully and its potential applications in various fields.
Conclusion:
Polyacrylamide-butylamine polymer is a water-soluble polymer that has gained significant attention in scientific research due to its unique properties. The polymer has several potential applications in various fields, including biomedical, environmental, and industrial applications. Its biocompatibility, biodegradability, and tunable properties make it an ideal candidate for drug delivery systems, biosensors, and tissue engineering scaffolds. Further research is needed to explore the polymer's properties fully and its potential applications in various fields.
Métodos De Síntesis
The synthesis of polyacrylamide-butylamine polymer involves the copolymerization of acrylamide and butylamine using a radical initiator. The reaction takes place in an aqueous solution under specific conditions of pH, temperature, and time. The copolymerization process results in a water-soluble polymer with a high molecular weight and excellent stability.
Aplicaciones Científicas De Investigación
Polyacrylamide-butylamine polymer has been extensively studied for its potential applications in various scientific research fields. It has been used as a drug delivery system, biosensor, and tissue engineering scaffold due to its biocompatibility, biodegradability, and tunable properties. The polymer has also been used in environmental remediation, such as water treatment and soil stabilization, due to its ability to absorb heavy metals and organic pollutants.
Propiedades
Número CAS |
148832-08-0 |
|---|---|
Nombre del producto |
Polyacrylamide-butylamine polymer |
Fórmula molecular |
C7H17N3O |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
Clave InChI |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
SMILES canónico |
C=CC(=O)N.C(CCN)CN |
Otros números CAS |
148832-08-0 |
Sinónimos |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



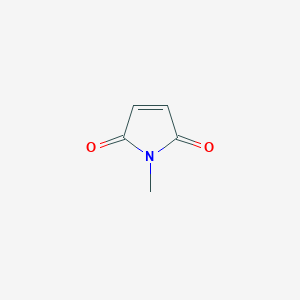
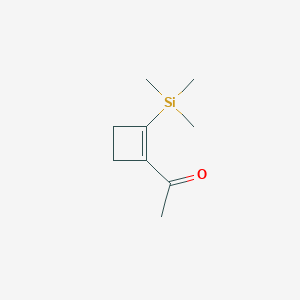
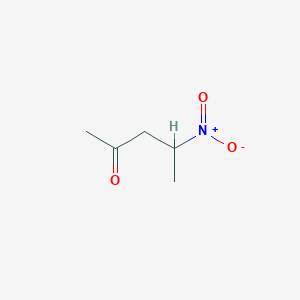
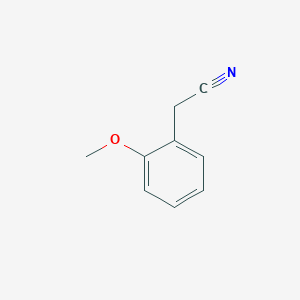
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
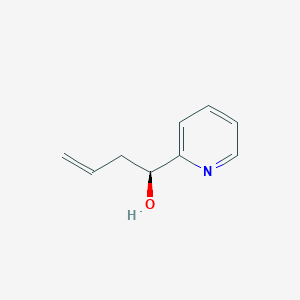
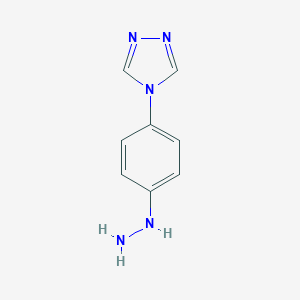
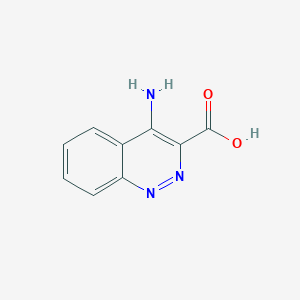
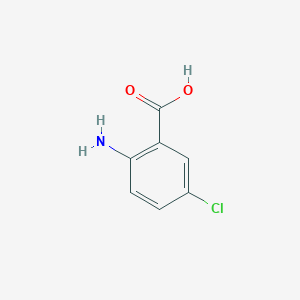
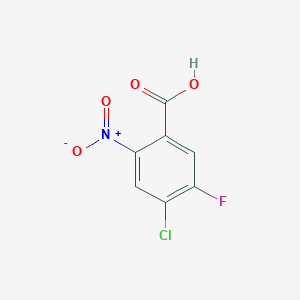
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
